molecular formula C5H12ClNO B1456398 (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride CAS No. 1107658-78-5

(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride

Número de catálogo: B1456398
Número CAS: 1107658-78-5
Peso molecular: 137.61 g/mol
Clave InChI: YPSDRILWPNPXQJ-JBUOLDKXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S,5R)-5-Methylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . It is characterized by a stereospecific arrangement of substituents on the pyrrolidine ring, with a hydroxyl group at the 3-position and a methyl group at the 5-position. The compound is commercially available with a purity of ≥97% and is classified under "Protein Degrader Building Blocks," indicating its utility in medicinal chemistry, particularly in proteolysis-targeting chimera (PROTAC) development . Its CAS number is 1107658-78-5, and it is stored at room temperature .

Propiedades

IUPAC Name

(3S,5R)-5-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSDRILWPNPXQJ-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107658-78-5
Record name 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107658-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Métodos De Preparación

Key Synthetic Steps and Conditions

Starting Material and Initial Esterification

  • Starting material: Aminohydroxybutyric acid derivatives are commonly used as chiral precursors.
  • Esterification: The aminohydroxybutyric acid is suspended in methanol (6-15 fold excess, optimally 8-12 fold) and heated to 55–70 °C (preferably 55–60 °C).
  • Catalysis: Acid-catalyzed esterification is performed using acetyl chloride (1.8–3 equivalents, optimally 2.0–2.1 eq).
  • Duration: The mixture is refluxed for 2–4 hours (preferably 2.5–3.5 hours).
  • Outcome: Formation of methyl ester hydrochloride intermediate with in situ salination by HCl.

Lactam Formation and Reduction

  • The methyl ester intermediate undergoes cyclization to form a lactam.
  • The lactam is then treated with sodium borohydride (4 equivalents) in diglyme solvent.
  • Subsequent acidification with concentrated sulfuric acid at 25 °C, followed by heating at 80 °C for 12 hours, reduces the lactam to the pyrrolidin-3-ol base.
  • This step is critical for obtaining the correct stereochemistry and high purity of the pyrrolidin-3-ol base.

Formation of Hydrochloride Salt

  • The free base (3S)-pyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step facilitates crystallization and purification, yielding the hydrochloride with high optical purity.
  • The hydrochloride salt is preferred for pharmaceutical applications due to its stability and ease of handling.

Purity and Yield Considerations

  • The process yields an overall theoretical yield of approximately 44% over four main steps starting from aminohydroxybutyric acid.
  • High-performance liquid chromatography (HPLC) is used to monitor and quantify potential by-products such as (3S)-3-hydroxypyrrolidin-2-one and (S)-AHB acid methylester amide.
  • The process achieves very high optical and chemical purity, meeting stringent regulatory standards for pharmaceutical intermediates.

Alternative and Related Synthetic Routes

While the above method is well-documented and industrially viable, other synthetic approaches have been reported in related compounds with similar pyrrolidine cores:

  • Alkylation and coupling strategies: Some patents describe the use of alkylation reactions involving lithium hexamethyldisilazide (LiHMDS) and alkyl bromides to build substituted pyrrolidine rings with defined stereochemistry.
  • Chromatographic purification: Stereomerically pure stereoisomers can be isolated by column chromatography or simulated moving bed (SMB) separation to ensure enantiomeric excess greater than 95%.
  • Use of crystalline intermediates: Crystallization steps are employed to facilitate isolation and purification at various stages.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Key Notes Yield/Outcome
1 Esterification Aminohydroxybutyric acid, Methanol (10x), Acetyl chloride (2 eq), 55–60 °C, 2.5–3.5 h reflux Acid-catalyzed esterification, in situ HCl salination Methyl ester hydrochloride formed
2 Lactam formation and reduction Sodium borohydride (4 eq) in diglyme, then H2SO4 acidification, 25 °C to 80 °C, 12 h Reduction of lactam to pyrrolidin-3-ol base (3S)-Pyrrolidin-3-ol base obtained
3 Hydrochloride salt formation Treatment with HCl Crystallization of hydrochloride salt (3S)-Pyrrolidin-3-ol hydrochloride, high purity
4 Purification and quality control HPLC analysis for impurities Ensures optical and chemical purity Purity meets pharmaceutical standards

Research Findings and Industrial Relevance

  • The described process is scalable and suitable for GMP manufacturing.
  • It avoids hazardous reagents and conditions, favoring safer, cost-effective reagents like acetyl chloride and sodium borohydride.
  • The use of crystalline intermediates simplifies downstream processing and enhances reproducibility.
  • The high optical purity achieved is critical for the pharmaceutical use of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride, especially as an intermediate in oncology drugs such as Larotrectinib.

Análisis De Reacciones Químicas

Types of Reactions: (3S,5R)-5-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyrrolidines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include substituted pyrrolidines, ketones, and aldehydes, which can be further utilized in various chemical syntheses.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound's structure includes:

  • A pyrrolidine ring
  • A hydroxyl group (-OH) at the 3-position
  • A methyl group (-CH3_3) at the 5-position

These functional groups contribute to its reactivity and solubility, making it suitable for various applications.

Chemistry

(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is utilized as a chiral building block in organic synthesis. Its stereochemistry allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

  • Drug Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders by modulating neurotransmitter systems.
  • Ligand Studies : Investigated for its binding affinities with various receptors, indicating potential roles in biochemical assays and drug discovery.

Biological Applications

Research has focused on the compound's interactions with biological targets:

  • Neurotransmitter Receptors : Preliminary studies suggest that its structural characteristics may enable effective interactions with neurotransmitter receptors, which could lead to new therapeutic options for conditions like depression and anxiety.

Industrial Applications

In industrial settings, this compound is used in:

  • The production of fine chemicals.
  • As an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Neurotransmitter Modulation

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated that this compound could potentially enhance serotonin signaling pathways, suggesting therapeutic implications for mood disorders.

Case Study 2: Chiral Synthesis

In a synthetic chemistry project, researchers utilized this compound as a chiral auxiliary to produce enantiomerically pure derivatives of other biologically active compounds. The efficiency of this method demonstrated its utility in pharmaceutical development.

Mecanismo De Acción

The mechanism of action of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.

Comparación Con Compuestos Similares

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry CAS Number Key Applications/Notes References
(3S,5R)-5-Methylpyrrolidin-3-ol hydrochloride C₅H₁₂ClNO 137.61 5-methyl, 3-hydroxyl (3S,5R) 1107658-78-5 Protein degrader building blocks
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride C₅H₁₂ClNO 137.61 5-methyl, 3-hydroxyl (3R,5R) 857651-11-7 Stereoisomer; distinct biological activity
(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride C₆H₁₃ClNO 137.18* 5-ethyl, 3-hydroxyl (3R,5S) 2089246-24-0 Larger alkyl chain; altered lipophilicity
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl C₅H₁₂ClNO₂ 153.61 5-hydroxymethyl, 3-hydroxyl (3R,5S) 478922-47-3 Enhanced hydrophilicity
(3R,5S)-5-(3-Methyl-oxadiazol-5-yl)-pyrrolidin-3-ol HCl C₇H₁₂ClN₃O₂ 205.64 5-(3-methyl-1,2,4-oxadiazole) (3S,5R) 1820581-45-0 Heterocyclic substituent; potential kinase inhibition
(3S,5R)-5-Trifluoromethyl-piperidin-3-ol HCl C₆H₁₁ClF₃NO 205.61 Piperidine core, 5-CF₃ (3S,5R) 2891580-85-9 Increased metabolic stability

*Molecular weight calculated from formula.

Key Differences and Implications

Stereochemistry

  • The (3S,5R) configuration of the target compound distinguishes it from diastereomers like (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride (CAS 857651-11-7), which may exhibit divergent binding affinities in chiral environments .

Substituent Effects

  • Hydroxymethyl vs. Methyl : The hydroxymethyl analog (CAS 478922-47-3) introduces an additional hydroxyl group, enhancing solubility but reducing blood-brain barrier penetration .
  • Heterocyclic Modifications : The oxadiazole-substituted derivative (CAS 1820581-45-0) introduces aromaticity and hydrogen-bonding capacity, likely influencing target engagement in enzyme inhibition .

Piperidine vs. Pyrrolidine Core

Research Findings

  • Stereochemical Purity : The (3S,5R) configuration is critical for activity in PROTACs, as evidenced by its inclusion in protein degrader libraries .
  • Synthetic Utility : Ethyl- and hydroxymethyl-substituted analogs are intermediates in synthesizing kinase inhibitors and antiviral agents, respectively .
  • Stability : Trifluoromethyl-substituted piperidines (e.g., CAS 2891580-85-9) demonstrate enhanced metabolic stability in preclinical studies .

Actividad Biológica

(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a hydroxyl group and a methyl group, contributing to its unique chemical properties. Its stereochemistry is crucial for its biological activity, as the (3S,5R) configuration influences its interaction with biological targets.

This compound interacts with specific molecular targets within biological systems:

  • Molecular Targets : The compound shows potential as a ligand in biochemical assays and can modulate the activity of enzymes and receptors involved in neurotransmission and metabolic processes.
  • Biochemical Pathways : It may influence various pathways related to neurotransmitter systems, possibly affecting mood, cognition, and neuroprotection.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Modulation of Neurotransmitter Systems : Its structural similarity to psychoactive compounds implies it may influence neurotransmitter systems, impacting mood and cognitive functions.
  • Pharmacological Studies : Investigations into its analgesic and anxiolytic effects have shown promise, indicating potential applications in pain management and anxiety reduction.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionPotential protective effects on neurons,
Neurotransmitter ModulationInfluences mood and cognitive functions,
Analgesic EffectsPotential applications in pain management
Anxiolytic EffectsPossible reduction of anxiety symptoms

Selected Research Findings

  • A study highlighted the compound's interaction with neurotransmitter receptors, suggesting enhanced binding affinity due to the presence of the hydroxyl group .
  • Another investigation noted that this compound could serve as a precursor for synthesizing other biologically active compounds, enhancing its utility in drug development.

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future exploration include:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for assessing therapeutic potential.
  • Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans will be essential for translating findings into therapeutic applications.
  • Structural Modifications : Investigating derivatives and analogs may lead to compounds with improved bioactivity or selectivity for specific targets.

Q & A

Q. What synthetic strategies ensure high stereochemical purity of (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride?

  • Methodological Answer : Stereochemical control during synthesis is critical. Use chiral auxiliaries or enantioselective catalysis to establish the (3S,5R) configuration. For example:
  • Asymmetric hydrogenation : Catalytic hydrogenation of pyrrolidinone precursors using chiral ligands (e.g., Ru-BINAP complexes) can yield stereochemically pure intermediates .
  • Chiral resolution : Separate enantiomers via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) .
    Post-synthesis, confirm configuration using X-ray crystallography or chiral shift NMR with europium-based reagents .

Q. Which analytical techniques are most reliable for confirming structure and purity?

  • Methodological Answer : Combine multiple orthogonal methods:
  • NMR spectroscopy : Assign stereochemistry using 1H^1H- and 13C^13C-NMR, focusing on coupling constants (e.g., J3,5J_{3,5}) and NOE correlations .
  • LC-MS : Monitor purity (>98%) and detect trace impurities (e.g., diastereomers, residual solvents) with reverse-phase C18 columns and electrospray ionization (ESI+) .
  • Elemental analysis : Verify molecular formula (C6_6H14_{14}ClNO) with ≤0.3% deviation .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer : Prioritize target identification via:
  • In vitro binding assays : Screen against GABAA_A receptors or ion channels using radioligand displacement (e.g., 3H^3H-muscimol for GABAA_A affinity) .
  • Enzyme inhibition studies : Test activity against kinases or proteases using fluorogenic substrates (e.g., Forodesine hydrochloride’s PNP inhibition in ).
    Cross-validate with molecular docking simulations using software like AutoDock Vina .

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data across in vitro vs. in vivo studies?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolite interference. Address by:
  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent models) and blood-brain barrier penetration using LC-MS/MS .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect active metabolites that may contribute to in vivo effects .
  • Dose-response correlation : Compare in vitro IC50_{50} values with in vivo efficacy thresholds (e.g., ED50_{50}) in disease models .

Q. What advanced techniques separate this compound from its enantiomers?

  • Methodological Answer : Beyond standard HPLC:
  • Supercritical fluid chromatography (SFC) : Utilize CO2_2-based mobile phases with chiral columns (e.g., Chiralpak IG-3) for faster separation and higher resolution .
  • Capillary electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives to exploit charge differences in enantiomers .
  • Crystallization-induced asymmetric transformation : Promote selective crystallization of the desired enantiomer using solvent polarity gradients .

Q. How to design in vivo studies to assess neuropharmacological effects?

  • Methodological Answer : Key considerations:
  • Animal models : Use transgenic rodents (e.g., GABAA_A receptor knockouts) to isolate target-specific effects .
  • Behavioral assays : Test anxiolytic or anticonvulsant activity in elevated plus maze or pentylenetetrazole (PTZ)-induced seizure models .
  • Dosing regimen : Calculate dose equivalents using allometric scaling from in vitro EC50_{50} values and adjust for species-specific metabolic rates .

Q. How to evaluate compound stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stress : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants .
  • Solution stability : Test in buffers (pH 1–9) and biological matrices (e.g., plasma) at 37°C .

Q. What strategies optimize analytical methods for detecting trace impurities?

  • Methodological Answer : Enhance sensitivity and specificity:
  • LC-HRMS : Use Q-TOF or Orbitrap systems to identify low-abundance impurities (<0.1%) with ppm-level mass accuracy .
  • Derivatization : Enhance UV/fluorescence detection of primary amines by reacting with dansyl chloride or o-phthalaldehyde .
  • Forced degradation : Stress the compound under acidic, basic, oxidative, and thermal conditions to predict impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.